N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide
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Overview
Description
“N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide” is a complex organic compound. It contains an azetidinone ring, which is a four-membered cyclic amide, also known as a beta-lactam. This structure is found in many biologically active compounds, including some antibiotics .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidinone ring, possibly through a Staudinger reaction or a similar process . The thiazole ring could be formed through a condensation reaction or cyclization .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The azetidinone and thiazole rings would contribute to the rigidity of the molecule, potentially affecting its interactions with biological targets .Chemical Reactions Analysis
As for the chemical reactions, azetidinones can undergo a variety of reactions, including ring-opening reactions, depending on the conditions . Thiazoles can also participate in various reactions, particularly at the sulfur and nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific substituents on the azetidinone and thiazole rings. Generally, such compounds could be expected to have moderate polarity and potentially some degree of aromatic character .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(4-oxoazetidin-2-yl)oxyphenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-9(2)15-14(17-8-23-15)16(21)18-10-4-3-5-11(6-10)22-13-7-12(20)19-13/h3-6,8-9,13H,7H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVUKCWBMFPMKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CS1)C(=O)NC2=CC(=CC=C2)OC3CC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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